1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea
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Overview
Description
1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxybenzyl group, a tetrahydropyran-4-ylthio group, and a urea moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-methoxybenzylamine with an appropriate isocyanate to form the urea linkage. The tetrahydropyran-4-ylthio group can be introduced through a nucleophilic substitution reaction using a suitable thiol and an alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of flow microreactor systems, which offer advantages such as improved reaction control, scalability, and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The tetrahydropyran-4-ylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or acids from the methoxybenzyl group.
Reduction: Formation of amines from the urea moiety.
Substitution: Formation of new thioether or amine derivatives.
Scientific Research Applications
1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The methoxybenzyl group may interact with enzymes or receptors, modulating their activity. The tetrahydropyran-4-ylthio group can enhance the compound’s binding affinity and stability, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxybenzyl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiourea: Similar structure but with a thiourea moiety instead of urea.
1-(4-methoxybenzyl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)carbamate: Similar structure but with a carbamate moiety instead of urea.
Uniqueness
1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-20-14-4-2-13(3-5-14)12-18-16(19)17-8-11-22-15-6-9-21-10-7-15/h2-5,15H,6-12H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMVJSGUPLJLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCCSC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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